N-(3-methylphenyl)-2-phenoxy-N-propylacetamide
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Overview
Description
N-(3-methylphenyl)-2-phenoxy-N-propylacetamide is an organic compound with a complex structure that includes a phenoxy group, a propyl chain, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-phenoxy-N-propylacetamide typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. The reaction conditions often include anhydrous aluminum chloride (AlCl3) as the catalyst and a solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3). The reaction is usually carried out at low temperatures to control the rate and selectivity of the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and advanced catalysts can further optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-phenoxy-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace halogen atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
N-(3-methylphenyl)-2-phenoxy-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-phenoxy-N-propylacetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-acetamide
- N-(3-methylphenyl)-N-phenylacetamide
- N-(3-methylphenyl)-N-propylacetamide
Uniqueness
N-(3-methylphenyl)-2-phenoxy-N-propylacetamide is unique due to the presence of both phenoxy and propyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, applications, and mechanism of action can pave the way for new discoveries and innovations.
Properties
Molecular Formula |
C18H21NO2 |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-phenoxy-N-propylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-3-12-19(16-9-7-8-15(2)13-16)18(20)14-21-17-10-5-4-6-11-17/h4-11,13H,3,12,14H2,1-2H3 |
InChI Key |
OHMHSGXPOJDXNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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